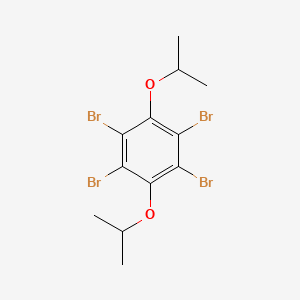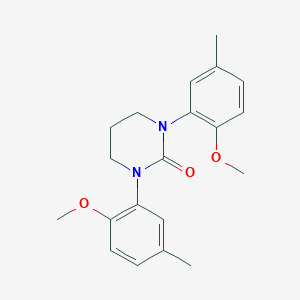
9-Isopropyl-10-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Isopropyl-10-phenylanthracene: is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene and its derivatives are known for their interesting photophysical, photochemical, and biological properties. These compounds are widely used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-10-phenylanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Isopropyl-10-phenylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of anthracene derivatives .
Applications De Recherche Scientifique
Chemistry: 9-Isopropyl-10-phenylanthracene is used as a chromophore in photophysical studies due to its unique fluorescence properties. It is also employed in the development of new materials for OLEDs and OFETs .
Biology and Medicine: Anthracene derivatives, including this compound, have shown potential in biological applications such as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic scintillators for neutron detection and other radiation detection applications .
Mécanisme D'action
The mechanism of action of 9-Isopropyl-10-phenylanthracene involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including OLEDs and fluorescent probes .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are primarily related to its photophysical properties. The compound interacts with light at specific wavelengths, leading to the excitation of electrons and subsequent emission of fluorescence .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups at the 9 and 10 positions.
9-Phenylanthracene: Similar to 9-Isopropyl-10-phenylanthracene but lacks the isopropyl group, leading to different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of both isopropyl and phenyl groups at the 9 and 10 positions, respectively. This combination of substituents imparts distinct photophysical properties, making it valuable for specific applications in photophysics and material science .
Propriétés
Numéro CAS |
76843-18-0 |
|---|---|
Formule moléculaire |
C23H20 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
9-phenyl-10-propan-2-ylanthracene |
InChI |
InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3 |
Clé InChI |
JBJZABACKJFZIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)

![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
![5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11964348.png)




![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)

